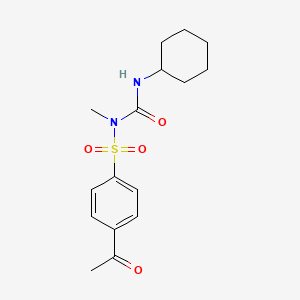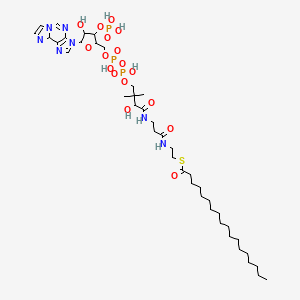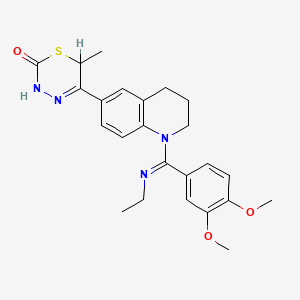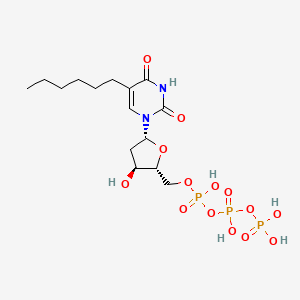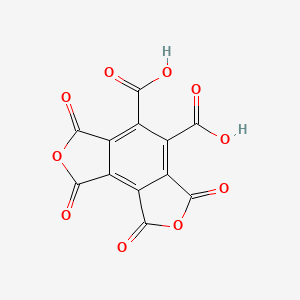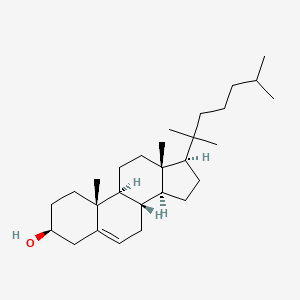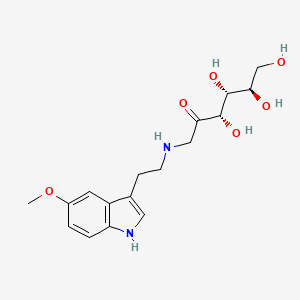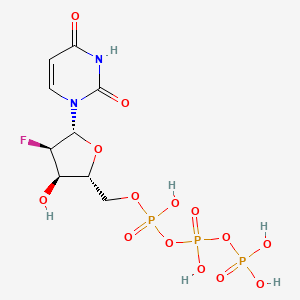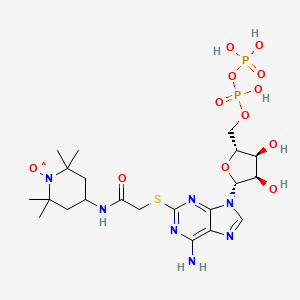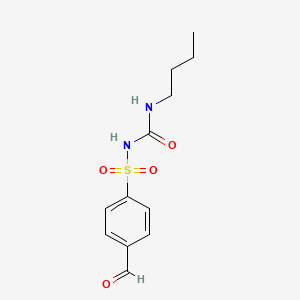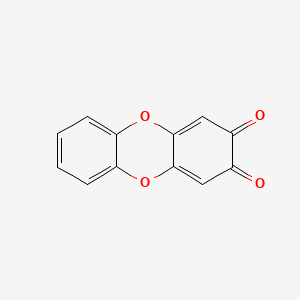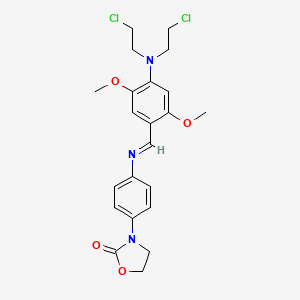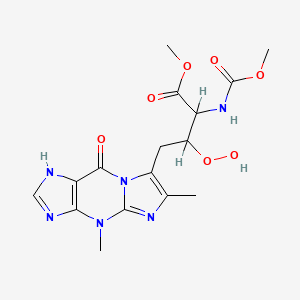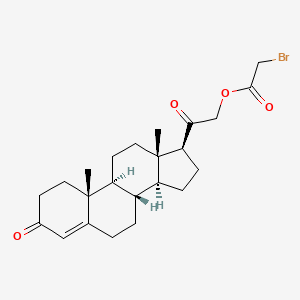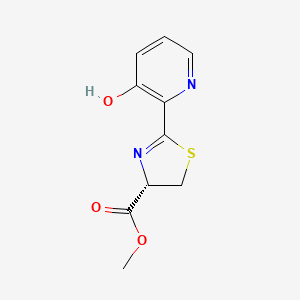
Desferriferrithiocin
Descripción general
Descripción
Desferriferrithiocin is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 . It is an iron chelator , which means it has the ability to bind and remove iron from the body. This property makes it potentially useful in treating conditions related to iron overload .
Physical And Chemical Properties Analysis
Desferriferrithiocin appears as a faintly yellow to dark yellow powder. It should be stored at a temperature between 2-8°C . More detailed physical and chemical properties, such as its melting point, boiling point, and density, are not provided in the available resources.Aplicaciones Científicas De Investigación
Iron Chelation Efficacy
Desferrithiocin and its analogues have been extensively evaluated for their ability to chelate iron. Bergeron et al. (1991) highlighted desferrithiocin's capability in promoting iron clearance, emphasizing the importance of its structural features, particularly the aromatic hydroxyl and the thiazoline ring carboxyl group, in its effectiveness as an iron chelator (Bergeron et al., 1991). Further studies by the same group in 1999 and 2012 explored the impact of structural modifications on the iron clearance and toxicity profiles of desferrithiocin analogues, discovering ligands with reduced toxicity and effective iron-clearing properties (Bergeron et al., 1999), (Bergeron et al., 2012).
Immunomodulatory Effects
Bierer and Nathan (1990) investigated the in vitro effects of desferrithiocin on T-lymphocyte function. Their findings revealed that desferrithiocin, like deferoxamine, could inhibit T-cell proliferation in a reversible and dose-dependent manner, suggesting its potential utility in immunosuppression and the treatment of conditions like graft rejection or autoimmune diseases (Bierer & Nathan, 1990).
Antineoplastic Potential
Kicic et al. (2002) demonstrated that desferrithiocin had potent antineoplastic activity, particularly in hepatocellular carcinoma cell lines. The study indicated that desferrithiocin was more potent than desferrioxamine, a clinically used chelator, in inhibiting cancer cell proliferation, suggesting its potential application in cancer therapy (Kicic, Chua, & Baker, 2002).
Malaria Treatment
Fritsch et al. (1987) explored the use of desferriferrithiocin against Plasmodium falciparum, the parasite responsible for malaria. The study found that desferriferrithiocin inhibited the growth of P. falciparum in vitro in a dose-dependent manner, indicating its potential as a treatment for malaria (Fritsch, Sawatzki, Treumer, Jung, & Spira, 1987).
Propiedades
IUPAC Name |
methyl (4S)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-10(14)6-5-16-9(12-6)8-7(13)3-2-4-11-8/h2-4,6,13H,5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNMKXDOWGYTSV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)C2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CSC(=N1)C2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desferriferrithiocin | |
CAS RN |
76045-30-2 | |
| Record name | Desferriferrithiocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



